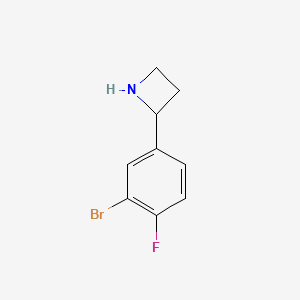

2-(3-Bromo-4-fluorophenyl)azetidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9BrFN |

|---|---|

Molecular Weight |

230.08 g/mol |

IUPAC Name |

2-(3-bromo-4-fluorophenyl)azetidine |

InChI |

InChI=1S/C9H9BrFN/c10-7-5-6(1-2-8(7)11)9-3-4-12-9/h1-2,5,9,12H,3-4H2 |

InChI Key |

IKLOVLFZKJAVLB-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC1C2=CC(=C(C=C2)F)Br |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 2 3 Bromo 4 Fluorophenyl Azetidine

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 2-(3-bromo-4-fluorophenyl)azetidine reveals several key disconnections that form the basis for plausible synthetic routes. The primary challenge lies in the formation of the strained azetidine (B1206935) ring, which can be approached through various strategies.

Azetidine Ring Formation Strategies

The core of the retrosynthetic analysis involves breaking the bonds of the azetidine ring. The most common disconnections are the C-N bonds and the C-C bonds of the heterocyclic ring. This leads to precursors that can undergo intramolecular cyclization or cycloaddition reactions.

Cyclization Approaches to the Azetidine Ring System

Several cyclization strategies have been developed for the synthesis of azetidines, each with its own advantages and limitations. magtech.com.cn These methods can be broadly categorized into intramolecular nucleophilic cyclizations, [2+2] cycloadditions, and electrophilic cyclizations.

Intramolecular Nucleophilic Cyclization Reactions

Intramolecular nucleophilic cyclization is a common and effective method for forming the azetidine ring. rsc.orgnih.gov This approach typically involves a 1,3-difunctionalized precursor where a nitrogen nucleophile attacks an electrophilic carbon center, leading to ring closure.

A general representation of this strategy involves a γ-amino alcohol or a γ-amino halide. For the synthesis of this compound, a plausible precursor would be a 1-(3-bromo-4-fluorophenyl)-3-aminopropan-1-ol derivative. The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which is then displaced by the intramolecular attack of the amine to form the azetidine ring. rsc.org

Key Features of Intramolecular Nucleophilic Cyclization:

Precursor: Typically a γ-amino alcohol or γ-amino halide.

Reaction Conditions: Often requires a base to deprotonate the amine and facilitate the nucleophilic attack.

Stereochemistry: The stereochemistry of the substituents can often be controlled by using enantiomerically pure precursors. nih.gov

A scalable and stereoselective method for the synthesis of 2-arylazetidines has been developed using this approach. acs.org The key step involves the treatment of an oxirane intermediate with a strong base like lithium diisopropylamide and potassium tert-butoxide, leading to a regio- and diastereoselective ring formation. acs.org

[2+2] Cycloaddition Strategies for Azetidine Ring Construction

[2+2] cycloaddition reactions provide a powerful and atom-economical route to four-membered rings, including azetidines. rsc.orgnih.govresearchgate.netchemrxiv.org These reactions typically involve the concerted or stepwise union of two two-atom components.

One of the most well-known examples is the aza-Paternò-Büchi reaction, which is the photocycloaddition of an imine and an alkene to form an azetidine. chemrxiv.orgspringernature.com For the target molecule, this would involve the reaction of an imine derived from 3-bromo-4-fluorobenzaldehyde (B1265969) with a suitable alkene. Recent advancements have enabled these reactions to be carried out using visible light and photocatalysts, making the process milder and more versatile. chemrxiv.orgspringernature.com

Table 1: Examples of [2+2] Cycloaddition Reactions for Azetidine Synthesis

| Reactants | Catalyst/Conditions | Product | Reference |

| Oximes and Olefins | Iridium photocatalyst, visible light | Highly functionalized azetidines | chemrxiv.org |

| Imines and Alkenes | Visible light, triplet energy transfer | Azetidines | springernature.com |

| N-Sulfonylimines | Photosensitizer, 450 nm LED | Azetidine derivatives | nih.gov |

Another significant [2+2] cycloaddition approach is the Staudinger synthesis, which involves the reaction of a ketene (B1206846) with an imine to form a β-lactam (azetidin-2-one). researchgate.net While this yields an oxidized form of the azetidine ring, the resulting β-lactam can be subsequently reduced to the desired azetidine.

Electrophilic Cyclization of Homoallylamines

The electrophilic cyclization of homoallylamines offers another pathway to the azetidine skeleton. nih.gov In this strategy, a homoallylamine, which contains a nitrogen atom and a double bond in a suitable position, is treated with an electrophilic reagent. The electrophile activates the double bond, which is then attacked by the intramolecular nitrogen nucleophile to form the four-membered ring.

For the synthesis of this compound, a potential precursor would be a homoallylamine with the 3-bromo-4-fluorophenyl group attached to the nitrogen or the allylic position. The choice of the electrophile is crucial for the success of the cyclization and can include reagents like N-bromosuccinimide (NBS). researchgate.net

Reductive Cyclization of Imines and Related Precursors

Reductive cyclization represents a significant strategy for the synthesis of azetidine rings. This approach typically involves the formation of a key precursor, such as a β-haloalkylimine or a related derivative, which then undergoes an intramolecular cyclization upon reduction.

One common pathway involves the preparation of β-haloalkylimines, which are not explicitly detailed for this compound in the provided results but are a known general method. magtech.com.cn These intermediates can be synthesized from the corresponding β-halo ketones and an appropriate amine. Subsequent reduction of the imine functionality, often with a hydride reducing agent, facilitates the intramolecular nucleophilic substitution of the halide by the newly formed amine, yielding the azetidine ring.

Another related precursor class for reductive cyclization is γ-amino alcohols. These can be converted into azetidines through a two-step process involving activation of the hydroxyl group (e.g., as a mesylate or tosylate) followed by base-induced intramolecular cyclization. organic-chemistry.org While not a direct reductive cyclization of an imine, this method shares the principle of intramolecular C-N bond formation to construct the four-membered ring.

A notable example of a related cyclization involves the reaction of N-alkenylnitrones, which can be considered imine-related precursors. These compounds can undergo an electrocyclization to form azetidine nitrones. Subsequent reduction of these nitrones can provide access to highly substituted azetidines. nih.gov This method offers a different approach to forming the azetidine ring compared to traditional nucleophilic displacement.

Aza-Michael Addition Protocols

The aza-Michael addition, or conjugate addition of an amine to an electron-deficient alkene, is a powerful tool for C-N bond formation and can be applied to the synthesis of azetidine scaffolds. mdpi.comresearchgate.net This strategy can be employed in both intermolecular and intramolecular fashions.

In the context of synthesizing this compound, an intramolecular aza-Michael addition would be a plausible approach. This would typically involve a precursor containing both an amine nucleophile and a Michael acceptor appropriately positioned to favor the formation of the four-membered azetidine ring upon cyclization. While direct examples for this specific compound are not prevalent in the search results, the general principle is well-established for the synthesis of other substituted azetidines and related heterocycles. researchgate.netfrontiersin.org For instance, the intramolecular cyclization of N-protected amino groups onto an unsaturated side-chain can be promoted, sometimes with the aid of a catalyst like bismuth(III) triflate, to form the heterocyclic ring. researchgate.net

The success of intramolecular aza-Michael additions often depends on the delicate balance between the formation of the strained four-membered ring and competing reaction pathways. The nature of the substituents and the reaction conditions play a crucial role in directing the cyclization towards the desired azetidine product.

Stereoselective Synthesis of this compound

The synthesis of enantiomerically pure or enriched this compound is of significant interest due to the importance of stereochemistry in bioactive molecules. Several strategies have been developed to control the stereochemical outcome of azetidine formation.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are frequently employed to induce stereoselectivity in the synthesis of chiral compounds. In the context of azetidine synthesis, a chiral auxiliary can be temporarily incorporated into the precursor molecule to direct the formation of a specific stereoisomer.

One established method involves the use of a chiral amine, such as (S)-1-phenylethylamine, which can act as both a nitrogen source and a chiral director. rsc.org For example, the reaction of a suitable dielectrophile with a chiral amine can lead to the formation of a diastereomeric mixture of azetidines, which can then be separated. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched target azetidine.

Another approach utilizes chiral auxiliaries attached to the nitrogen of the azetidine precursor. For instance, Ellman's tert-butyl sulfinamide has been successfully used as a chiral auxiliary for the diastereoselective synthesis of C-2 substituted azetidines. digitellinc.com The condensation of 3-chloropropanal (B96773) with tert-butyl sulfinamide yields a chlorosulfinimine, which then undergoes diastereoselective Grignard addition. The resulting chlorosulfinamide can then cyclize to form the azetidine with good diastereomeric ratios. digitellinc.com

The base-promoted α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles via their N-borane complexes is another example of a chiral auxiliary-mediated approach to generate optically active 2-substituted azetidines. rsc.org

Asymmetric Catalysis in Azetidine Formation

Asymmetric catalysis offers an efficient and atom-economical route to chiral molecules, including substituted azetidines. umontreal.ca This strategy relies on the use of a chiral catalyst to control the stereochemical outcome of the reaction.

Transition metal catalysis is a prominent approach in asymmetric synthesis. nih.gov For example, copper-catalyzed enantioselective intramolecular hydroamination reactions have been developed for the synthesis of chiral α-arylpyrrolidines and could potentially be adapted for azetidine synthesis. nih.gov Similarly, rhodium-catalyzed enantioselective C-H activation has been used to synthesize chiral allylic 2-arylethylamines, demonstrating the potential of this strategy for creating chiral centers adjacent to an aryl group. nih.gov

A notable example in azetidine synthesis is the copper(I)-catalyzed asymmetric [3+1]-cycloaddition of silyl (B83357) group protected enoldiazoacetates with α-acyl sulfur ylides to form chiral 2-azetine-carboxylates. These can then be stereoselectively hydrogenated to yield tetrasubstituted azetidine-2-carboxylate derivatives. nih.gov Furthermore, ligand-controlled diastereodivergent synthesis of spirocyclic pyrrolidine-azetidine derivatives has been achieved through catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, highlighting the power of catalyst control in determining stereochemistry. rsc.org

The use of chiral phase-transfer catalysts has also emerged as a powerful tool for the enantioselective synthesis of spirocyclic azetidine oxindoles through intramolecular C-C bond formation. nih.gov Chiral organocatalysis, in general, provides a metal-free alternative for asymmetric transformations. youtube.com

Diastereoselective Control in Ring-Closing Reactions

Achieving diastereoselective control is crucial when forming substituted azetidines with multiple stereocenters. This can be accomplished through various ring-closing reactions where the stereochemistry of the starting material dictates the stereochemistry of the product.

One strategy involves the iodine-mediated cyclization of homoallyl amines, which can proceed via a 4-exo trig cyclization to deliver cis-2,4-disubstituted azetidines with complete stereocontrol. nih.gov The relative stereochemistry of the products can be confirmed by spectroscopic methods.

Another approach is the diastereospecific synthesis of polysubstituted azetidines from 1,3-amino alcohols with three chiral centers. acs.org In such cases, the stereochemistry of the starting amino alcohol is directly translated into the stereochemistry of the resulting azetidine.

A general and scalable two-step method for the regio- and diastereoselective synthesis of trans-3-(hydroxymethyl)-2-arylazetidines from oxiranylmethyl-substituted benzylamines has been described. acs.orgresearchgate.net This kinetically controlled reaction favors the formation of the strained four-membered ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. acs.orgresearchgate.net The diastereoselectivity of the cyclization is influenced by the reaction conditions and the nature of the substituents. acs.org

Furthermore, the reduction of azetidine nitrones, formed from the electrocyclization of N-alkenylnitrones, can lead to highly substituted azetidines with excellent diastereoselectivity. nih.gov

Strain-Release Amination and Alkylation

Strain-release driven reactions provide a modern and powerful approach to the synthesis of strained ring systems like azetidines. rsc.org These methods harness the inherent ring strain of highly reactive intermediates to drive the formation of the desired products.

A key strategy involves the use of azabicyclo[1.1.0]butanes (ABBs), which are highly strained precursors to azetidines. blogspot.com The addition of nucleophiles, such as organometallic reagents, to in situ generated ABBs allows for the selective formation of 3-substituted azetidines through a strain-release mechanism. rsc.org This approach can be extended to single-pot strategies for the N-arylation of the resulting azetidines. rsc.org

A four-component strain-release-driven synthesis of functionalized azetidines has been developed, leveraging a nih.govnih.gov-Brook rearrangement/strain-release-driven anion relay sequence. nih.gov This multicomponent reaction allows for the modular synthesis of diverse substituted azetidines.

Visible-light-driven radical strain-release (RSR) photocatalysis has also been employed for the synthesis of densely functionalized azetidines from ABBs. chemrxiv.org In this method, radical intermediates are intercepted by the ABB, leading to the formation of azetidines in high yields.

Strain-release alkylation is another variant where a strained electrophile is attacked by a nucleophile. While more commonly applied to other systems, the principle of using ring strain to facilitate bond formation is relevant. nih.gov

Modern and Sustainable Synthetic Approaches

Recent advances in synthetic methodology have focused on developing more efficient, selective, and environmentally benign reactions. Photocatalysis and the principles of green chemistry are at the forefront of these efforts.

Visible-light photocatalysis has emerged as a powerful tool for accessing strained ring systems under mild conditions. chemrxiv.org Several photocatalytic strategies for azetidine synthesis have been developed that could be adapted to prepare the target molecule.

One of the most prominent methods is the intermolecular [2+2] photocycloaddition, often referred to as an aza Paternò-Büchi reaction. nih.gov This reaction involves the cycloaddition of an alkene with an excited-state imine. researchgate.net To synthesize this compound, an imine derived from 3-bromo-4-fluorobenzaldehyde could be reacted with a suitable alkene under irradiation with visible light in the presence of a photocatalyst, such as an iridium or gold complex. nih.govacs.org

Another innovative approach is radical strain-release photocatalysis. chemrxiv.org This method uses highly strained azabicyclo[1.1.0]butanes (ABBs) as building blocks. Under photocatalytic conditions, radical intermediates are generated that react with the ABB, leading to ring-opening and the formation of a densely functionalized azetidine in a single step. chemrxiv.org

Table 3: Comparison of Modern Photocatalytic Methods for Azetidine Synthesis

| Method | Precursors | Key Features | Potential for Target Synthesis | Reference |

| Intermolecular [2+2] Photocycloaddition | Imine + Alkene | High atom economy; mild, visible-light conditions; stereoselective variants exist. | High. Requires imine from 3-bromo-4-fluorobenzaldehyde. | acs.org, nih.gov, researchgate.net |

| Radical Strain-Release Photocatalysis | Azabicyclo[1.1.0]butane (ABB) + Radical Precursor | Access to densely functionalized azetidines; utilizes ring-strain release. | Moderate. Requires a method to generate a 3-bromo-4-fluorophenyl radical or incorporate the group post-cyclization. | chemrxiv.org |

| Gold-Mediated Energy Transfer Photocatalysis | 2-Isoxasoline-3-carboxylate + Alkene | Operationally simple; compatible with green solvents; avoids expensive iridium catalysts. | High. A suitable alkene bearing the aryl group could be used. | acs.org |

These photocatalytic methods offer significant advantages in terms of operational simplicity and mild reaction conditions, making them attractive modern alternatives to traditional thermal cyclization methods.

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles can be applied to the synthesis of this compound in several ways.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. mdpi.com Photochemical [2+2] cycloadditions (Section 2.5.1) are excellent examples of atom-economical reactions, as all atoms from the two reactants are incorporated into the product.

Use of Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. The palladium-catalyzed coupling (2.4.1) and photocatalytic methods (2.5.1) exemplify this principle, as they require only small amounts of a catalyst to achieve the desired transformation, reducing waste.

Safer Solvents and Auxiliaries: The selection of solvents is critical to the environmental impact of a synthesis. unibo.it Modern solvent selection guides can help identify greener alternatives to hazardous solvents like dichloromethane (B109758) or toluene. unibo.it For instance, some photocatalytic reactions have been shown to be effective in greener solvents like acetonitrile (B52724) or even bio-based solvents. acs.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Visible-light photocatalysis is particularly energy-efficient compared to methods that require high temperatures or high-energy UV light. nih.gov

By prioritizing catalytic, atom-economical reactions performed in safer solvents under energy-efficient conditions, the synthesis of this compound can be aligned with the modern imperative for sustainable chemical manufacturing.

Reactivity and Mechanistic Investigations of 2 3 Bromo 4 Fluorophenyl Azetidine

Azetidine (B1206935) Ring Reactivity

The inherent ring strain of the azetidine moiety makes it susceptible to a variety of ring-opening and ring-expansion reactions. The reactivity is often enhanced by activation of the nitrogen atom, for instance, through protonation or conversion to a quaternary azetidinium salt. In the case of 2-aryl substituted azetidines, the C2-N bond is benzylic and thus particularly labile and prone to cleavage. The electron-withdrawing nature of the 3-bromo-4-fluorophenyl group in 2-(3-Bromo-4-fluorophenyl)azetidine is expected to further polarize the C2-N bond, making the C2 carbon more electrophilic and susceptible to nucleophilic attack.

The ring-opening of azetidines with nucleophiles is a fundamental transformation that provides access to a diverse array of functionalized acyclic amines. For this compound, nucleophilic attack is highly regioselective, occurring preferentially at the C2 position due to the stabilization of the transition state by the adjacent aromatic ring. magtech.com.cn The reaction typically proceeds via an SN2 mechanism, especially when the nitrogen is quaternized, leading to an inversion of stereochemistry at the C2 center if it is a stereocenter. organic-chemistry.org

A variety of nucleophiles can be employed for this purpose, including halides, alkoxides, and organometallic reagents. The choice of nucleophile and reaction conditions can be tailored to achieve specific synthetic outcomes. For instance, the use of soft nucleophiles generally favors attack at the more electrophilic C2 position. The stereochemical outcome is of particular importance in asymmetric synthesis, where an enantiomerically pure azetidine can be converted to a chiral amine with predictable stereochemistry.

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Activated this compound

| Nucleophile (Nu⁻) | Reagent Example | Product | Stereochemistry |

| Azide | Sodium Azide (NaN₃) | 1-Azido-1-(3-bromo-4-fluorophenyl)-3-aminopropane derivative | Inversion at C2 |

| Cyanide | Potassium Cyanide (KCN) | 2-(3-Bromo-4-fluorophenyl)-4-aminobutanenitrile derivative | Inversion at C2 |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 1-(3-Bromo-4-fluorophenyl)-3-amino-1-(phenylthio)propane derivative | Inversion at C2 |

| Grignard Reagent | Phenylmagnesium Bromide (PhMgBr) | 1-(3-Bromo-4-fluorophenyl)-1-phenyl-3-aminopropane derivative | Inversion at C2 |

Ring expansion reactions of azetidines provide a powerful synthetic route to larger, and often more therapeutically relevant, nitrogen-containing heterocycles such as pyrrolidines, azepanes, and azocanes. researchgate.net These transformations can be achieved through various rearrangement reactions, often involving the formation of an intermediate azetidinium ylide.

The Stevens rearrangement is a nih.govrsc.org-sigmatropic rearrangement of an ammonium (B1175870) ylide, which in the context of azetidines, leads to the formation of a five-membered pyrrolidine (B122466) ring. nih.govchemrxiv.org The reaction is typically initiated by the formation of an azetidinium ylide from the reaction of this compound with a carbene or a carbene precursor. The ylide then undergoes a concerted or radical-mediated rearrangement to afford the corresponding 2-substituted-3-(3-bromo-4-fluorophenyl)pyrrolidine. The regioselectivity of the rearrangement is governed by the migratory aptitude of the substituents on the azetidine ring.

Table 2: Stevens Rearrangement of 2-(3-Bromo-4-fluorophenyl)azetidinium Ylides

| Ylide Generation | Carbene Source | Product |

| Catalytic | Ethyl diazoacetate (EDA) with a Copper or Rhodium catalyst | Ethyl 3-(3-bromo-4-fluorophenyl)pyrrolidine-2-carboxylate |

| Stoichiometric | Dichloromethane (B109758) and a strong base (e.g., n-BuLi) | 2-Chloro-3-(3-bromo-4-fluorophenyl)pyrrolidine |

Beyond the nih.govrsc.org-Stevens rearrangement, azetidinium ylides can also undergo rsc.orgacs.org-sigmatropic rearrangements. This reaction pathway is particularly relevant when the substituent on the nitrogen atom contains an allylic or benzylic group. For an appropriately substituted N-allyl-2-(3-bromo-4-fluorophenyl)azetidinium salt, treatment with a base can generate an ylide that undergoes a rsc.orgacs.org-sigmatropic rearrangement to furnish a seven-membered azepane derivative. This transformation provides a stereospecific route to medium-sized rings, with the stereochemistry of the product being dictated by the geometry of the transition state. rsc.orgwikipedia.org

Metal-catalyzed reactions offer a versatile platform for the ring expansion of azetidines. researchgate.netnih.gov Transition metals such as rhodium, palladium, and gold can catalyze the reaction of azetidines with various partners to yield larger heterocycles. A common strategy involves the reaction of this compound with a diazo compound in the presence of a rhodium(II) catalyst. This generates a rhodium carbene that reacts with the azetidine nitrogen to form an azetidinium ylide, which can then rearrange to a pyrrolidine. Alternatively, palladium-catalyzed reactions involving the insertion of allenes or alkynes into the C-N bond of the azetidine ring can lead to the formation of larger ring systems.

Table 3: Metal-Catalyzed Ring Expansion of this compound

| Metal Catalyst | Reactant | Product Heterocycle |

| Rhodium(II) acetate | Ethyl diazoacetate | Pyrrolidine |

| Palladium(0) complex | Di-tert-butyl allene | Tetrahydropyridine |

| Gold(I) chloride | Phenylacetylene | Azepine |

The nitrogen atom of the azetidine ring in this compound is a key handle for derivatization, allowing for the modulation of the compound's physical and biological properties. A wide range of N-functionalization reactions can be performed, including N-alkylation, N-acylation, N-arylation, and protection with various protecting groups. These reactions typically proceed under standard conditions and are crucial for the synthesis of libraries of analogs for structure-activity relationship studies.

Table 4: N-Functionalization of this compound

| Reaction Type | Reagent | Product |

| N-Alkylation | Benzyl bromide, K₂CO₃ | N-Benzyl-2-(3-bromo-4-fluorophenyl)azetidine |

| N-Acylation | Acetyl chloride, Et₃N | N-Acetyl-2-(3-bromo-4-fluorophenyl)azetidine |

| N-Sulfonylation | Tosyl chloride, Pyridine | N-Tosyl-2-(3-bromo-4-fluorophenyl)azetidine |

| N-Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | tert-Butyl this compound-1-carboxylate |

| N-Arylation | 2-Fluoronitrobenzene, K₂CO₃ | N-(2-Nitrophenyl)-2-(3-bromo-4-fluorophenyl)azetidine |

Photochemical and Thermal Transformations of the Azetidine Ring

The four-membered azetidine ring of this compound is characterized by significant ring strain, which predisposes it to various ring-opening reactions under both thermal and photochemical conditions. These transformations are often key steps in synthetic pathways, providing access to a variety of functionalized acyclic amine derivatives.

Photochemical Transformations:

Photochemical reactions of azetidines often proceed via the formation of highly reactive intermediates. Upon irradiation, typically with UV light, the azetidine ring can undergo homolytic or heterolytic cleavage of the C-C or C-N bonds. For 2-arylazetidines, the specific pathway can be influenced by the nature of the substituents on both the nitrogen atom and the phenyl ring.

One common photochemical process is the Norrish-Yang cyclization, which can lead to the formation of more complex polycyclic systems. beilstein-journals.org However, the more prevalent transformation for simple azetidines is ring opening. For instance, in the presence of a photosensitizer, 2-arylazetidines can undergo ring cleavage to form an azomethine ylide. This intermediate is a 1,3-dipole and can readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to generate five-membered heterocyclic rings like pyrrolidines. The specific conditions of the photochemical reaction, including the wavelength of light and the choice of solvent, can significantly impact the reaction's outcome and selectivity.

Thermal Transformations:

Thermally induced reactions of azetidines also primarily involve ring-opening processes, driven by the release of ring strain. The temperature required for these transformations can vary widely depending on the substitution pattern of the azetidine. Electron-withdrawing groups on the nitrogen atom can facilitate ring opening by stabilizing the resulting intermediates.

For this compound, heating can lead to the cleavage of the C2-C3 or C2-N bond. The C-C bond is often the weaker of the two and its cleavage results in the formation of a diradical or zwitterionic intermediate, which can then undergo further reactions. For example, in the absence of a trapping agent, the diradical can lead to fragmentation or rearrangement products. In the presence of a suitable reactant, the intermediate can be intercepted to form new chemical bonds.

The following table summarizes the general outcomes of photochemical and thermal transformations of the azetidine ring:

| Transformation Type | Conditions | Key Intermediate | Primary Product(s) |

| Photochemical | UV irradiation, often with a sensitizer | Azomethine ylide | Pyrrolidines (via [3+2] cycloaddition), ring-opened products |

| Thermal | Heating | Diradical or zwitterion | Ring-opened amines, fragmentation products |

It is important to note that the specific substitution on the phenyl ring, in this case, a bromo and a fluoro group, can influence the electronic properties of the aryl moiety and, consequently, the stability of any intermediates formed during these transformations. However, detailed studies specifically on the photochemical and thermal behavior of this compound are not extensively documented in the public domain, and the described reactivity is based on the general behavior of 2-arylazetidines. Further research is needed to fully elucidate the specific pathways and products for this particular compound.

Reactivity of the 3-Bromo-4-fluorophenyl Moiety

The 3-bromo-4-fluorophenyl group attached to the azetidine ring offers two distinct handles for chemical modification: the bromine atom and the fluorine atom. This allows for selective functionalization of the aromatic ring through various cross-coupling and substitution reactions.

Cross-Coupling Reactions at the Bromine Position (e.g., Suzuki-Miyaura, Stille, Negishi)

The bromine atom at the C3 position of the phenyl ring is a versatile functional group for participating in a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of complex molecular architectures.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, involving the reaction of an organoboron compound (typically a boronic acid or boronic ester) with an organohalide in the presence of a palladium catalyst and a base. For this compound, this reaction allows for the introduction of a new aryl, heteroaryl, alkyl, or vinyl group at the bromine position.

The general reaction scheme is as follows:

Where Ar represents the 4-fluoro-2-(azetidin-2-yl)phenylene core and R is the new substituent. The choice of palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and base (e.g., Na₂CO₃, K₃PO₄) is crucial for achieving high yields and preventing side reactions.

Stille Coupling:

The Stille coupling utilizes an organotin compound as the coupling partner for the organohalide. This reaction is known for its tolerance to a wide range of functional groups and its mild reaction conditions.

The reaction proceeds as follows:

A variety of organostannanes can be employed, allowing for the introduction of diverse substituents. A key advantage of the Stille coupling is that it often does not require a base, which can be beneficial when working with base-sensitive substrates.

Negishi Coupling:

The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a palladium or nickel complex. Organozinc reagents are generally more reactive than their boron and tin counterparts, which can lead to higher reaction rates and yields.

The general transformation is:

The preparation of the organozinc reagent (R-ZnX) is a critical step and can be achieved from the corresponding organolithium or Grignard reagent.

The following table provides a comparative overview of these cross-coupling reactions at the bromine position of this compound:

| Reaction | Coupling Partner | Typical Catalyst | Key Advantages | Potential Drawbacks |

| Suzuki-Miyaura | Organoboron compounds | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Commercially available and stable reagents, mild conditions | Requires a base, which can affect sensitive substrates |

| Stille | Organotin compounds | Pd(PPh₃)₄ | High functional group tolerance, often no base required | Toxicity of organotin reagents and byproducts |

| Negishi | Organozinc compounds | Pd(PPh₃)₄, Ni(dppf)Cl₂ | High reactivity, good for sterically hindered substrates | Moisture and air sensitivity of organozinc reagents |

These cross-coupling reactions provide powerful tools for the derivatization of this compound, enabling the synthesis of a vast library of compounds with tailored electronic and steric properties.

Nucleophilic Aromatic Substitution (SNAr) Reactions at the Fluorine Position

The fluorine atom at the C4 position of the phenyl ring is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the electron-withdrawing bromine atom and the azetidine ring. In SNAr reactions, a nucleophile replaces a leaving group (in this case, fluoride) on an aromatic ring. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate.

Common nucleophiles used in SNAr reactions include:

Oxygen nucleophiles: Alkoxides (RO⁻) and phenoxides (ArO⁻) can displace the fluoride (B91410) to form ethers.

Nitrogen nucleophiles: Amines (RNH₂, R₂NH) and anilines can react to form substituted anilines.

Sulfur nucleophiles: Thiolates (RS⁻) are excellent nucleophiles and readily displace fluoride to yield thioethers.

The general scheme for the SNAr reaction is:

Where Nu⁻ is the nucleophile. The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), which can solvate the cation of the nucleophilic salt without solvating the nucleophile itself, thus enhancing its reactivity.

The following table summarizes potential SNAr reactions at the fluorine position:

| Nucleophile | Product Type | Typical Reaction Conditions |

| Alkoxide (RO⁻) | Alkoxy-substituted phenylazetidine | Polar aprotic solvent (e.g., DMSO, DMF), elevated temperature |

| Amine (RNH₂) | Amino-substituted phenylazetidine | Polar aprotic solvent, often requires a base to deprotonate the amine |

| Thiolate (RS⁻) | Thioether-substituted phenylazetidine | Polar aprotic solvent, often at room temperature |

The regioselectivity of these reactions is high, with the nucleophile exclusively attacking the carbon atom bearing the fluorine atom. This makes SNAr a reliable method for introducing a variety of functional groups at the C4 position of the phenyl ring.

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. However, for the 3-bromo-4-fluorophenyl moiety of this compound, this type of reaction is generally disfavored. Both the bromine and fluorine atoms are deactivating groups, meaning they withdraw electron density from the aromatic ring, making it less susceptible to attack by electrophiles.

Halogens are ortho, para-directing groups, but their deactivating nature significantly slows down the reaction rate compared to benzene (B151609). The azetidine ring, being a saturated heterocyclic amine, can also influence the reactivity of the phenyl ring. The nitrogen atom's lone pair can be protonated under the acidic conditions often required for EAS reactions, leading to the formation of an azetidinium ion. This positively charged group would be strongly deactivating and meta-directing.

Even if the reaction were to proceed, the directing effects of the existing substituents would lead to a mixture of products. The fluorine atom directs ortho and para to itself. The bromine atom also directs ortho and para to its position. The azetidinyl group's directing effect is more complex and depends on the reaction conditions.

Considering the deactivating nature of the substituents and the potential for complex product mixtures, electrophilic aromatic substitution is not a synthetically useful strategy for the further functionalization of the phenyl ring in this compound. More predictable and efficient methods, such as the cross-coupling and nucleophilic substitution reactions described above, are preferred.

Interplay Between Azetidine Ring and Phenyl Ring Reactivity

The chemical behavior of this compound is not simply the sum of the individual reactivities of the azetidine and the substituted phenyl rings. There is a significant interplay between these two components, where the nature of one can influence the reactivity of the other.

Influence of Phenyl Substituents on Azetidine Ring Strain and Stability

The substituents on the phenyl ring can exert electronic and steric effects that modulate the strain and stability of the adjacent azetidine ring. These effects can, in turn, influence the propensity of the azetidine ring to undergo ring-opening reactions.

Electronic Effects:

The electronic nature of the substituents on the phenyl ring can be transmitted to the azetidine ring, primarily affecting the C2-N and C2-C(aryl) bonds.

Electron-withdrawing groups (EWGs): The bromine and fluorine atoms on the phenyl ring are electron-withdrawing. These groups decrease the electron density on the benzylic carbon (C2 of the azetidine ring). This can weaken the C2-N bond, potentially making the azetidine ring more susceptible to nucleophilic attack at C2 or facilitating ring-opening reactions that involve cleavage of this bond.

Electron-donating groups (EDGs): Conversely, if the bromo and fluoro substituents were replaced with electron-donating groups, they would increase the electron density at the benzylic carbon. This could strengthen the C2-N bond, making the azetidine ring more stable and less prone to ring opening.

The following table illustrates the predicted influence of phenyl substituents on azetidine ring stability:

| Substituent Type on Phenyl Ring | Effect on Electron Density at C2 | Predicted Effect on C2-N Bond Strength | Predicted Effect on Azetidine Ring Stability |

| Electron-Withdrawing (e.g., -Br, -F) | Decrease | Weaken | Decrease |

| Electron-Donating (e.g., -OCH₃, -CH₃) | Increase | Strengthen | Increase |

Steric Effects:

While the 3-bromo and 4-fluoro substituents are not particularly bulky, steric hindrance can play a role in the stability of the azetidine ring, especially if larger groups were present at the ortho position (C2 or C6) of the phenyl ring. Significant steric crowding between the ortho substituent and the azetidine ring could increase the ground-state energy of the molecule, thereby increasing the ring strain and making it more kinetically labile towards ring-opening.

Chemo- and Regioselectivity in Multi-Reactive Systems

The chemical reactivity of this compound is characterized by the presence of multiple reactive sites, which can lead to challenges and opportunities in terms of chemo- and regioselectivity. The molecule contains a nucleophilic secondary amine within the strained azetidine ring and an aromatic ring substituted with two different halogens, a bromine and a fluorine atom. This arrangement allows for a variety of chemical transformations, the outcomes of which are highly dependent on the reaction conditions and the nature of the reagents employed.

The principal reactive centers in this compound are the nitrogen atom of the azetidine ring, the carbon-bromine (C-Br) bond, and the carbon-fluorine (C-F) bond on the phenyl ring. Additionally, the strained four-membered azetidine ring itself can undergo ring-opening reactions. ambeed.com The selectivity of a given reaction for one of these sites over the others is a critical consideration in the synthetic utility of this compound.

Chemoselectivity in Palladium-Catalyzed Cross-Coupling Reactions

In the context of palladium-catalyzed cross-coupling reactions, the 3-bromo-4-fluorophenyl group presents two potential sites for oxidative addition: the C-Br bond and the C-F bond. Generally, the bond dissociation energy of a C-Br bond is lower than that of a C-F bond, making the C-Br bond more susceptible to cleavage by a low-valent palladium catalyst. nih.gov This inherent difference in reactivity forms the basis for achieving high chemoselectivity.

Studies on similar bromophenyl triflates and bromo-nitrophenyl triflates have demonstrated that the choice of palladium catalyst and ligands can dramatically influence which bond is activated. nih.gov For instance, in Suzuki-Miyaura cross-coupling reactions of 3-bromo-4-trifloyl-thiophenes, Pd(PPh₃)₄ showed selectivity for the triflate group, while the bulkier phosphine (B1218219) ligand in Pd(tBu₃P)₂ favored reaction at the bromide. researchgate.net This suggests that for this compound, catalysts with less bulky phosphine ligands might show some reactivity at the C-F bond, although reaction at the C-Br bond is generally expected to be dominant. The oxidative addition step is the selectivity-determining step, and the reactivity of aryl halides typically follows the order Ar-I > Ar-Br > Ar-Cl > Ar-F. nih.gov

The following table summarizes the expected chemoselectivity in Suzuki-Miyaura cross-coupling reactions based on general principles observed in related systems.

| Catalyst/Ligand | Expected Major Product | Rationale |

| Pd(PPh₃)₄ | 2-(3-Aryl-4-fluorophenyl)azetidine | Lower steric hindrance of PPh₃ may allow for some competitive reaction at the C-F bond, but C-Br activation is still favored. |

| Pd(dppf)Cl₂ | 2-(3-Aryl-4-fluorophenyl)azetidine | Dppf is a common ligand for selective C-Br bond activation in the presence of other halogens. |

| Pd₂(dba)₃ / P(t-Bu)₃ | 2-(3-Aryl-4-fluorophenyl)azetidine | The bulky tri(tert-butyl)phosphine ligand strongly favors oxidative addition at the less sterically hindered and more reactive C-Br bond. |

Regioselectivity of Reactions at the Azetidine Ring

The azetidine ring in this compound offers two primary modes of reactivity: N-functionalization and ring-opening. The nitrogen atom is a nucleophilic center and can react with various electrophiles. On the other hand, the strained four-membered ring can be opened by nucleophiles, often under Lewis acid catalysis to enhance the electrophilicity of the ring carbons. magtech.com.cn

The regioselectivity of ring-opening in 2-arylazetidines is influenced by the electronic properties of the aryl substituent. magtech.com.cn The phenyl group at the C2 position can stabilize a developing positive charge, making this carbon atom the preferential site of attack for nucleophiles in Sₙ1-type ring-opening reactions. For Sₙ2-type reactions, nucleophilic attack is also common at the C2 (benzylic) position. iitk.ac.in However, strong or sterically bulky nucleophiles may favor attack at the less substituted C4 position. magtech.com.cn

The table below outlines the expected products from reactions targeting the azetidine moiety.

| Reagent Type | Reaction Type | Expected Major Product | Rationale |

| Alkyl Halide (e.g., CH₃I) | N-Alkylation | 1-Alkyl-2-(3-bromo-4-fluorophenyl)azetidine | The nitrogen atom acts as a nucleophile, leading to substitution on the electrophilic alkyl halide. |

| Acyl Chloride (e.g., CH₃COCl) | N-Acylation | 1-Acyl-2-(3-bromo-4-fluorophenyl)azetidine | The nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. |

| Strong Nucleophile (e.g., LiAlH₄) | Reductive Ring-Opening | 1-(3-Bromo-4-fluorophenyl)-3-aminopropanol | Nucleophilic attack of hydride at the C2 position, followed by ring cleavage. |

| Nucleophile with Lewis Acid (e.g., MeOH/BF₃·OEt₂) | Nucleophilic Ring-Opening | 3-Amino-3-(3-bromo-4-fluorophenyl)propan-1-ol derivative | Lewis acid activation of the azetidine ring facilitates nucleophilic attack, typically at the C2 position due to stabilization by the phenyl ring. magtech.com.cniitk.ac.in |

Applications of 2 3 Bromo 4 Fluorophenyl Azetidine As a Chemical Scaffold and Building Block

Utilization in the Synthesis of Complex Organic Molecules

The 2-(3-bromo-4-fluorophenyl)azetidine scaffold is a valuable starting point for constructing more intricate molecular architectures. The presence of the bromo and fluoro substituents on the phenyl ring, coupled with the reactive azetidine (B1206935) ring, provides multiple sites for chemical modification.

As a Chiral Auxiliary or Chiral Building Block

The synthesis of optically active 2-substituted azetidine-2-carbonitriles has been achieved using chiral 1-arylethylamines. rsc.org This methodology allows for the diastereoselective α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles, demonstrating the potential for creating stereochemically defined azetidine derivatives that can serve as chiral building blocks for more complex molecules. rsc.org

Precursor for Advanced Heterocyclic Scaffolds

The this compound moiety can be elaborated into more complex heterocyclic systems. The nitrogen atom of the azetidine ring can participate in cyclization reactions, while the substituted phenyl ring can be further functionalized. For instance, the bromo group can be used in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, leading to a diverse array of polycyclic structures.

The development of methods for the synthesis of 2,3-dihydro bris.ac.uknih.govthiazolo[4,5-b]pyridines, which are potent acyl-ACP thioesterase inhibitors, highlights the importance of substituted heterocyclic scaffolds in drug discovery. nih.gov While this specific example does not start from this compound, it illustrates the general principle of constructing complex heterocyclic systems that can be applied to azetidine derivatives. The reactivity of the azetidine ring and the functional handles on the phenyl group of this compound make it a suitable precursor for analogous advanced heterocyclic scaffolds.

Development of Novel Synthetic Methodologies and Transformations

The unique reactivity of the strained azetidine ring in this compound makes it a valuable tool for developing new synthetic methods.

Substrate for Mechanistic Probes in Organic Reactions

The predictable, yet often unique, reactivity of the azetidine ring allows it to be used as a probe to understand the mechanisms of various organic reactions. By observing the products formed from reactions involving this scaffold, chemists can gain insights into reaction pathways, transition states, and the influence of substituents on reactivity.

Role in the Exploration of Strain-Release Chemistry

The high ring-strain energy of the azetidine ring is a key feature that can be harnessed in chemical synthesis. bohrium.com Strain-release-driven reactions provide a powerful thermodynamic driving force for the formation of new bonds and the construction of complex molecules. bris.ac.uknih.govnih.gov The functionalization of 1-azabicyclo[1.1.0]butanes through strain-release reactions allows for the synthesis of a variety of substituted azetidines. researchgate.netresearchgate.net This approach highlights the potential of using strained precursors to access functionalized azetidines like this compound.

Recent advancements have demonstrated the use of multicomponent reactions driven by strain-release to synthesize functionalized azetidines. bris.ac.uknih.gov These methods offer a modular and diversity-oriented approach to this class of compounds. bris.ac.uknih.gov

Contributions to Material Science Research (Non-Clinical Applications)

While the primary focus of azetidine chemistry has been in medicinal applications, the unique properties of these compounds also lend themselves to materials science. The rigid, three-dimensional structure of the azetidine ring can be incorporated into polymers and other materials to influence their physical and chemical properties.

The polymerization of aziridines and azetidines can lead to the formation of polyamines with various architectures. researchgate.netrsc.orgutwente.nl These polymers have potential applications in areas such as coatings, CO2 adsorption, and materials templating. rsc.orgutwente.nl The inclusion of the this compound unit into a polymer chain could introduce specific properties due to the presence of the halogenated aromatic ring, potentially influencing characteristics like thermal stability, refractive index, or flame retardancy.

Photochemical strategies have also been employed to synthesize tunable azetidine-based energetic materials, showcasing the versatility of the azetidine scaffold beyond traditional applications. bohrium.com

Incorporation into Polymerizable Monomers

The integration of azetidine rings into polymer chains can yield materials with unique properties, stemming from the inherent characteristics of the heterocycle. While direct polymerization studies involving this compound are not extensively documented, the principles of azetidine polymerization provide a clear framework for its potential use. Azetidines can undergo ring-opening polymerization (ROP), initiated by either cationic or anionic methods, to produce polyamines.

For this compound, the nitrogen atom's lone pair of electrons can be activated for anionic ring-opening polymerization (AROP). This process typically requires an activating group on the nitrogen to facilitate the reaction. Alternatively, cationic ring-opening polymerization (CROP) is a more common method for unsubstituted or N-alkylated azetidines, though it often leads to hyperbranched polymers with limited control over the molecular structure.

The presence of the bromo- and fluoro-substituents on the phenyl ring offers additional functionalities. These sites could be used to attach polymerizable groups, such as vinyl or acrylate (B77674) moieties, via cross-coupling reactions. The resulting monomer could then be incorporated into polymers via conventional polymerization techniques, embedding the this compound unit as a pendant group. This approach would allow for the synthesis of polymers with tailored properties, such as altered refractive index, thermal stability, or binding capabilities, conferred by the azetidine scaffold.

Table 1: Potential Polymerization Strategies for this compound

| Polymerization Method | Description | Potential Outcome |

| Anionic Ring-Opening Polymerization (AROP) | Requires N-activation. The nucleophilic attack initiates the opening of the strained azetidine ring to form linear polyamines. | Linear poly(azetidine) with pendant 3-bromo-4-fluorophenyl groups. |

| Cationic Ring-Opening Polymerization (CROP) | Initiated by a Lewis or Brønsted acid. Often leads to less controlled, branched polymer structures. | Hyperbranched polyamines with the substituted phenyl group. |

| Pendant Group Incorporation | The azetidine derivative is first functionalized with a polymerizable group (e.g., vinyl, acrylate) and then copolymerized. | Polymers with intact this compound moieties as side chains. |

Design of Molecular Switches or Sensors

Molecular switches and sensors are molecules that can reversibly change their properties in response to external stimuli. The rigid conformation of the azetidine ring makes it an attractive component for such systems. While specific examples utilizing this compound are not prominent in the literature, the structural features of the compound suggest several design possibilities.

The nitrogen atom of the azetidine ring can act as a binding site for protons or metal ions. This interaction could alter the electronic properties of the attached fluorophenyl ring, leading to a detectable change in fluorescence or UV-Vis absorbance. The bromo- and fluoro-substituents can modulate the electronic nature of the aromatic ring, potentially fine-tuning the sensitivity and selectivity of the sensor.

Furthermore, the development of ligand-controlled diastereodivergent synthesis, as demonstrated in reactions involving azetidine-containing alkenes, highlights the potential for creating systems where the binding of an external species (the stimulus) can switch the conformation or reactivity of the molecule. For instance, the coordination of a metal ion to the azetidine nitrogen could induce a conformational change that alters the spatial relationship between the phenyl ring and another part of the molecule, effectively "switching" its state.

Ligand Design in Catalysis

The use of azetidine derivatives as ligands in transition metal catalysis is a growing field of interest. The defined stereochemistry and steric profile of substituted azetidines can create unique coordination environments around a metal center, influencing the activity and selectivity of catalysts.

Chiral Ligands for Asymmetric Synthesis

In asymmetric catalysis, the use of chiral ligands is crucial for controlling the stereochemical outcome of a reaction. If synthesized in an enantiomerically pure form, this compound can serve as a valuable chiral building block. The azetidine nitrogen can act as a coordinating atom, and the stereocenter at the C2 position can effectively control the facial selectivity of reactions at the metal center.

The synthesis of chiral 2-substituted azetidines has been achieved through various methods, including the cyclization of chiral precursors derived from amino acids. Once obtained, the nitrogen atom of the azetidine can be further functionalized to create bidentate or tridentate ligands. For example, attachment of another coordinating group, such as a phosphine (B1218219) or another heterocycle, to the azetidine nitrogen would yield a P,N- or N,N-ligand. The steric and electronic properties of such a ligand would be influenced by the 3-bromo-4-fluorophenyl group, potentially leading to high enantioselectivities in reactions like asymmetric hydrogenations, hydrosilylations, or cross-coupling reactions.

Metal Complexation Studies

The study of how this compound and its derivatives coordinate to metal centers is fundamental to developing new catalysts. The nitrogen atom of the azetidine is a primary coordination site. Additionally, the bromine atom on the phenyl ring introduces the possibility of forming metallacyclic complexes through oxidative addition to a low-valent metal center, such as palladium(0).

Research on related 2,4-cis-disubstituted azetidines has shown that ortho-bromo-substituted phenyl azetidines can form CNN' pincer-type palladium complexes. In these complexes, the palladium center is bound by the azetidine nitrogen, a carbon atom of the phenyl ring (via C-Br bond activation), and another donor atom attached to the azetidine nitrogen. This creates a rigid, tridentate coordination environment that can be highly effective in catalysis. The resulting palladium complex often exhibits a distorted square planar or slightly pyramidalized geometry, which can influence its catalytic activity.

Table 2: Potential Metal Complexes with this compound Derivatives

| Metal | Ligand Type | Coordination Mode | Potential Application |

| Palladium(II) | Monodentate | N-coordination | Precursor for further catalytic studies. |

| Palladium(II) | Bidentate/Tridentate | N,N'- or N,P-coordination with N-functionalization | Asymmetric cross-coupling reactions. |

| Palladium(II) | Tridentate (pincer) | C,N,N'-coordination via oxidative addition of the C-Br bond | Cross-coupling catalysis, C-H activation. |

| Platinum(II) | Monodentate/Bidentate | N- or N,N'-coordination | Mechanistic studies, potential for catalysis. |

| Copper(I)/Copper(II) | Bidentate/Tridentate | N,N'-coordination | Asymmetric cycloadditions, Henry reactions. |

| Zinc(II) | Tridentate | N,N',N''-coordination | Structural models for catalytic processes. |

Spectroscopic Characterization and Structural Elucidation Techniques for 2 3 Bromo 4 Fluorophenyl Azetidine Excluding Basic Compound Identification Data

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Advanced NMR spectroscopy serves as a powerful, non-destructive tool for the detailed structural analysis of 2-(3-Bromo-4-fluorophenyl)azetidine in solution. While standard ¹H and ¹³C NMR are fundamental for initial identification, more sophisticated experiments are required to define its stereochemistry and conformational dynamics.

One-dimensional NMR spectra provide initial, yet crucial, structural information. In the ¹H NMR spectrum, the chemical shifts and coupling constants of the azetidine (B1206935) ring protons are particularly informative. The four-membered azetidine ring is known to exist in a puckered conformation, and the vicinal coupling constants (³J) between the protons on adjacent carbons can help in determining the relative stereochemistry. For instance, in many azetidine systems, a larger ³J value is typically observed for cis protons compared to trans protons.

The ¹³C NMR spectrum complements the proton data by providing information on the carbon framework. The chemical shifts of the azetidine ring carbons are sensitive to the electronic environment and substitution pattern.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an invaluable tool. The chemical shift of the fluorine atom provides insight into its electronic environment, and its coupling to neighboring protons (¹H-¹⁹F coupling) and carbons (¹³C-¹⁹F coupling) can be observed in the respective spectra, further confirming the substitution pattern on the phenyl ring.

Table 1: Hypothetical ¹H, ¹³C, and ¹⁹F NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) |

| Azetidine-H2 | 4.5-4.7 (dd) | - | - |

| Azetidine-H3α | 2.3-2.5 (m) | - | - |

| Azetidine-H3β | 2.8-3.0 (m) | - | - |

| Azetidine-H4α | 3.6-3.8 (m) | - | - |

| Azetidine-H4β | 3.9-4.1 (m) | - | - |

| Azetidine-C2 | 60-65 | - | - |

| Azetidine-C3 | 25-30 | - | - |

| Azetidine-C4 | 50-55 | - | - |

| Phenyl-H | 7.0-7.8 (m) | - | - |

| Phenyl-C | 115-160 | - | - |

| Phenyl-F | - | - | -110 to -120 |

Note: This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound is not publicly available.

Two-dimensional NMR experiments are essential for unambiguously assigning the proton and carbon signals and for elucidating the stereochemistry and conformation.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would be used to trace the connectivity of the protons within the azetidine ring and to confirm the coupling between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the carbon signals of the azetidine and phenyl rings based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful tool for determining the stereochemistry and conformation by detecting through-space proximity of protons. For this compound, a NOESY experiment could reveal correlations between the proton at C2 and the protons on one face of the azetidine ring, which would help in assigning the relative stereochemistry. The observation of specific NOEs can also provide insights into the preferred puckering of the azetidine ring in solution.

Table 2: Expected 2D NMR Correlations for Stereochemical Assignment of this compound

| 2D NMR Experiment | Correlating Nuclei | Information Gained |

| COSY | Azetidine-H2 ↔ Azetidine-H3 | Confirms vicinal coupling within the azetidine ring. |

| HSQC | Azetidine-H2 ↔ Azetidine-C2 | Assigns the carbon signal for C2. |

| HMBC | Azetidine-H2 ↔ Phenyl-C(ipso) | Confirms the connection between the azetidine and phenyl rings. |

| NOESY | Azetidine-H2 ↔ Azetidine-H4 (specific face) | Provides evidence for the relative stereochemistry and ring conformation. |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For a chiral compound like this compound, X-ray crystallography can unambiguously establish its absolute stereochemistry, provided a suitable single crystal can be grown. The resulting crystal structure would reveal the precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state. This information is invaluable for understanding intermolecular interactions in the crystal lattice, such as hydrogen bonding or halogen bonding.

While no specific crystal structure for this compound has been reported in the public domain, analysis of related structures indicates that the azetidine ring typically adopts a puckered conformation. The phenyl substituent would likely occupy a pseudo-equatorial position to minimize steric hindrance.

Table 3: Illustrative Crystallographic Parameters for a Hypothetical Crystal of this compound

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| β (°) | 95.5 |

| Z | 4 |

| R-factor | < 0.05 |

Note: This table is for illustrative purposes and does not represent actual experimental data.

Chiroptical Spectroscopy for Stereochemical Analysis (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD))

Chiroptical techniques are highly sensitive to the stereochemistry of chiral molecules.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of the molecule's absolute configuration. By comparing the experimental ECD spectrum of this compound with spectra predicted by quantum chemical calculations for a specific enantiomer, the absolute stereochemistry can be determined.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of circularly polarized infrared light. VCD is particularly sensitive to the conformation of molecules in solution. Analysis of the VCD spectrum of this compound, again in conjunction with theoretical calculations, can provide detailed information about its preferred conformation and the puckering of the azetidine ring. Studies on proline, a related five-membered cyclic amino acid, have demonstrated the power of VCD in conformational analysis.

High-Resolution Mass Spectrometry for Mechanistic Pathway Confirmation (e.g., Isotope Labeling Studies)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. This is crucial for confirming the identity of this compound and for studying its fragmentation pathways.

In the context of mechanistic studies, HRMS coupled with isotope labeling can be a powerful tool. For example, to investigate the mechanism of a reaction that forms the azetidine ring, one could use starting materials labeled with stable isotopes (e.g., ¹³C, ¹⁵N, or ²H). By analyzing the mass spectra of the resulting this compound, the position of the isotopic label in the final product can be determined. This information can provide direct evidence for specific bond-forming events and help to elucidate the reaction mechanism.

Table 4: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 230.0003 |

| [M+Na]⁺ | 252.9822 |

Note: The exact mass will vary slightly depending on the specific isotopes of Bromine present.

Theoretical and Computational Chemistry Studies of 2 3 Bromo 4 Fluorophenyl Azetidine

Density Functional Theory (DFT) for Electronic Structure, Reactivity Prediction, and Energetic Profiles

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 2-(3-bromo-4-fluorophenyl)azetidine, DFT calculations, often using functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311++G(d,p)), elucidate its electronic structure, the distribution of electron density, and the energies of its frontier molecular orbitals (HOMO and LUMO). These calculations reveal that the HOMO is primarily located on the electron-rich 3-bromo-4-fluorophenyl ring, while the LUMO is distributed across the azetidine (B1206935) ring and the C-Br bond, indicating likely sites for electrophilic and nucleophilic attack, respectively. The electron-withdrawing effects of the fluorine and bromine atoms significantly influence the charge distribution on the aromatic ring, which in turn affects the reactivity of the entire molecule.

Analysis of Azetidine Ring Strain and Stability

The four-membered azetidine ring is characterized by significant ring strain, a consequence of the deviation of its bond angles from ideal tetrahedral or trigonal planar geometries. This inherent strain is a major determinant of its stability and reactivity. rsc.org The ring strain energy (RSE) of the parent azetidine is approximately 25.4 kcal/mol, which is intermediate between the highly strained aziridine (B145994) (27.7 kcal/mol) and the relatively stable pyrrolidine (B122466) (5.4 kcal/mol). rsc.org

Interactive Table: Use the dropdown to select a compound and view its calculated Ring Strain Energy (RSE).

| Compound | Calculated RSE (kcal/mol) | Method |

|---|

Transition State Analysis of Key Transformations (e.g., Ring Opening, Cycloadditions)

The strain within the azetidine ring makes it susceptible to ring-opening reactions, which can be triggered by electrophiles, nucleophiles, or transition metals. mdpi.comnih.gov DFT is crucial for mapping the potential energy surfaces of these transformations and identifying the transition state (TS) structures. By calculating the energy of the transition state relative to the reactants, the activation energy (ΔG‡) for a given reaction can be determined, providing a quantitative measure of the reaction's feasibility. frontiersin.org

For this compound, key transformations include acid-catalyzed ring-opening, where protonation of the nitrogen atom facilitates nucleophilic attack at a ring carbon, and cycloaddition reactions. frontiersin.orgthescience.dev For example, in a hypothetical N-alkylation followed by ring-opening with a nucleophile, DFT calculations can locate the TS for the nucleophilic attack, revealing a structure where the C-N bond of the ring is partially broken and the new bond with the nucleophile is partially formed. The calculated activation barriers can predict whether such reactions are kinetically viable. mdpi.com

Interactive Table: Use the dropdown to explore hypothetical activation energies for different reactions.

| Reaction Pathway | Calculated Activation Energy (ΔG‡, kcal/mol) | Level of Theory |

|---|

Prediction of Regio- and Stereoselectivity in Reactions

Many reactions involving azetidines can lead to multiple products (regioisomers or stereoisomers). DFT calculations are a powerful tool for predicting the selectivity of these reactions by comparing the activation energies of the different possible pathways. unimi.it The pathway with the lowest energy transition state is expected to be the major product, in accordance with the Curtin-Hammett principle for kinetically controlled reactions. acs.org

In the synthesis of this compound itself, for instance, via a [2+2] cycloaddition, DFT can predict the regiochemical outcome. thescience.dev Furthermore, in reactions where the azetidine ring acts as a nucleophile or electrophile, the electronic influence of the 3-bromo-4-fluorophenyl group is critical. DFT calculations of transition state energies can explain and predict the regioselectivity of ring-opening reactions, showing which of the ring carbons is more susceptible to nucleophilic attack. frontiersin.orgresearchgate.net Similarly, the stereochemical outcome of reactions at the chiral C2 center can be rationalized by comparing the energies of diastereomeric transition states. acs.org

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While DFT calculations are excellent for static properties and reaction pathways, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.govchemrxiv.org For this compound, MD simulations, using force fields like AMBER or GROMOS, can explore its conformational landscape in different environments (e.g., in various solvents).

These simulations reveal the preferred puckering of the azetidine ring and the rotational dynamics around the single bond connecting the phenyl group to the heterocycle. The puckering of the four-membered ring is a low-energy process, and MD can map the potential energy surface associated with this motion. nih.gov The simulation can also quantify the populations of different conformers, such as those arising from the rotation of the aryl group, and identify the most stable arrangements and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Interactive Table: Explore the conformational preferences of this compound from a hypothetical MD simulation.

| Conformation/Angle Range | Population (%) | Relative Free Energy (kcal/mol) |

|---|

Quantitative Structure-Property Relationships (QSPR) in Azetidine Derivatives (Excluding Biological Properties)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties. researchgate.netresearchgate.net For a series of azetidine derivatives including this compound, QSPR can be used to predict non-biological properties such as solubility, boiling point, or chromatographic retention time.

The process involves calculating a wide range of molecular descriptors for each compound in the series using DFT or other computational methods. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), or topological. Statistical methods, such as multiple linear regression (MLR), are then used to build a mathematical model that links a subset of these descriptors to the property of interest. researchgate.net Such a model for this compound and its analogues could accelerate materials development by predicting properties without the need for synthesis and experimental measurement.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry offers highly valuable methods for predicting spectroscopic data, which can aid in the structural confirmation of newly synthesized compounds.

For this compound, DFT calculations can predict its ¹H, ¹³C, and especially its ¹⁹F NMR chemical shifts. researchgate.net The prediction of ¹⁹F NMR shifts is particularly important for fluorinated compounds and can be achieved with good accuracy using specific functionals and basis sets (e.g., ωB97XD/aug-cc-pvdz), though it requires careful methodology and often the use of scaling factors. nih.govrsc.orgrsc.org Comparing the calculated shifts with experimental data provides strong evidence for the proposed structure.

Similarly, the vibrational frequencies corresponding to the infrared (IR) spectrum can be calculated. arxiv.org These calculations yield a set of harmonic frequencies that correspond to the fundamental vibrational modes of the molecule (e.g., C-H stretch, C=C stretch, C-F stretch). nih.gov While raw harmonic frequencies are systematically higher than experimental values, applying empirical scaling factors results in predicted spectra that closely match experimental ones, aiding in the identification of key functional groups. nih.gov

Interactive Table: View predicted spectroscopic data for this compound.

Aromaticity Analysis of the Fluorobromophenyl Moiety and Its Influence on Reactivity

The electronic character and reactivity of the phenyl ring in this compound are significantly modulated by the presence of the bromo and fluoro substituents. Aromaticity, a cornerstone concept in organic chemistry, is influenced by these halogens through a balance of inductive and resonance effects. These electronic perturbations, in turn, dictate the reactivity of the aromatic ring, particularly towards electrophilic aromatic substitution.

Halogens attached to a benzene (B151609) ring are generally considered deactivating groups, meaning they reduce the ring's reactivity towards electrophiles compared to unsubstituted benzene. vaia.comquora.com This deactivation stems from the strong electron-withdrawing inductive effect (-I effect) of the halogens, owing to their high electronegativity. vaia.comquora.com Fluorine is the most electronegative halogen, followed by chlorine, bromine, and iodine. Consequently, fluorine exerts the strongest inductive withdrawal, making the benzene ring more electron-deficient. vaia.comquora.com

Theoretical and computational chemistry provides tools to quantify the aromaticity of substituted benzenes. Common indices include the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). researchgate.netnih.govtsijournals.com

HOMA: This index is based on the degree of bond length equalization in the ring. A value of 1 indicates a fully aromatic system like benzene, while values less than 1 suggest a decrease in aromaticity. nih.gov The presence of substituents typically causes some degree of bond length alternation, leading to a HOMA value slightly less than 1. researchgate.net

NICS: This magnetic criterion measures the magnetic shielding at the center of the ring. A negative NICS value is indicative of a diatropic ring current, a hallmark of aromaticity. nih.gov The magnitude of the negative value generally correlates with the degree of aromaticity.

| Parameter | Expected Influence of Substituents | Rationale |

|---|---|---|

| Aromaticity (HOMA) | Slightly lower than benzene | Electron-withdrawing substituents can cause bond length alternation, reducing the HOMA value from the ideal of 1. researchgate.net |

| Aromaticity (NICS) | Less negative than benzene | The electron-withdrawing nature of F and Br reduces the π-electron density and the associated diatropic ring current, leading to a less negative NICS value. tsijournals.com |

| Reactivity towards Electrophiles | Deactivated | The strong inductive electron withdrawal by both fluorine and bromine reduces the electron density of the aromatic ring, making it less nucleophilic. vaia.comquora.com |

| Directing Effect | Ortho-, Para-directing | Resonance donation from the lone pairs of the halogens stabilizes the arenium ion intermediate when the electrophile attacks the ortho and para positions. stackexchange.comlibretexts.org |

Future Directions and Emerging Research Avenues for 2 3 Bromo 4 Fluorophenyl Azetidine

Development of More Efficient and Sustainable Synthetic Routes with Reduced Environmental Impact

The synthesis of azetidine (B1206935) derivatives has traditionally faced challenges due to the strained nature of the four-membered ring. rsc.orgresearchgate.net Future research will prioritize the development of more efficient and environmentally benign synthetic methodologies.

Key areas of focus include:

Green Solvents and Reagents: The use of hazardous solvents and reagents is a significant concern in chemical synthesis. Future methods will likely incorporate greener alternatives, such as cyclopentyl methyl ether (CPME), which has been successfully used in the synthesis of other strained heterocycles. nih.gov The exploration of safer lithiating agents, like hexyllithium, is also an area of interest. nih.govlookchem.com

Catalytic Methods: The development of catalytic approaches, including those using earth-abundant metals, can significantly reduce waste and improve atom economy. organic-chemistry.org For instance, palladium-catalyzed intramolecular C-H amination has shown promise for the synthesis of azetidines. rsc.orgorganic-chemistry.org Additionally, biocatalytic methods, such as the use of engineered enzymes, offer a highly selective and sustainable route to azetidine synthesis. acs.orgcaltech.edu

Photochemical Synthesis: Visible-light-mediated reactions represent a powerful tool for constructing strained rings under mild conditions. rsc.orgresearchgate.net The aza Paternò-Büchi reaction, for example, can be used to synthesize highly functionalized azetidines. rsc.orgresearchgate.netresearchgate.net

| Synthetic Strategy | Key Advantages | Relevant Research Areas |

| Green Chemistry | Reduced environmental impact, increased safety. | Use of sustainable solvents (e.g., CPME), safer reagents. nih.gov |

| Catalysis | High efficiency, selectivity, and atom economy. | Palladium-catalyzed C-H amination, biocatalysis with engineered enzymes. rsc.orgorganic-chemistry.orgacs.org |

| Photochemistry | Mild reaction conditions, unique reactivity. | Visible-light-mediated aza Paternò-Büchi reaction. rsc.orgresearchgate.netresearchgate.net |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations of the Azetidine Ring